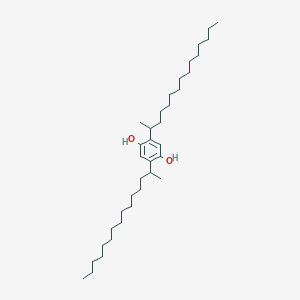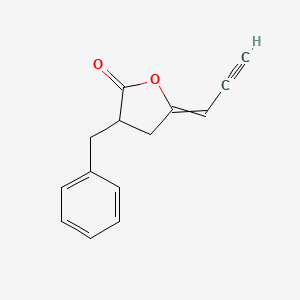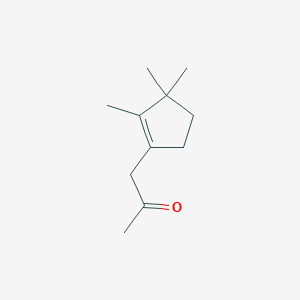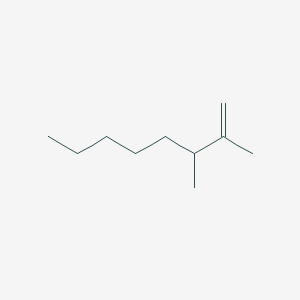
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the quinazoline ring and a carboxylic acid group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-chlorobenzylamine.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst to form the quinazoline ring.
Chlorination: Chlorine atoms are introduced at the 6th and 2nd positions of the quinazoline ring through chlorination reactions.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroquinazoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid
- 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde
Uniqueness
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106647-31-8 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
6-chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,19)(H,20,21) |
Clé InChI |
ZMGAFGSODJXMQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)



![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)




![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)



